N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride
Overview
Description
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C₇H₁₈ClN₃O₂S and a molecular weight of 243.76 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a piperazine ring substituted with a sulfonamide group and an isopropyl group, making it a versatile intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with isopropylamine under controlled conditions to form N-(propan-2-yl)piperazine.
Sulfonation: The N-(propan-2-yl)piperazine is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group, resulting in N-(propan-2-yl)piperazine-1-sulfonamide.
Hydrochloride Formation: Finally, the sulfonamide derivative is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction temperatures, pressures, and reagent concentrations to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, sulfonic acids, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(propan-2-yl)piperazine-1-carboxamide
- N-(propan-2-yl)piperazine-1-sulfonic acid
- N-(propan-2-yl)piperazine-1-phosphamide
Uniqueness
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride is unique due to its specific combination of a piperazine ring, sulfonamide group, and isopropyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-propan-2-ylpiperazine-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-7(2)9-13(11,12)10-5-3-8-4-6-10;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMYFLDCBLARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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